(3,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide
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Overview
Description
(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a difluorinated aromatic ring with an iso-propyloxy substituent, making it valuable for introducing these functional groups into target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-difluoro-2-iso-propyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of dibromoethane to activate the magnesium
Industrial Production Methods
Industrial production of Grignard reagents, including (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Alkyl Halides: Methyl iodide, ethyl bromide
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: THF, diethyl ether
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryls: From coupling reactions
Scientific Research Applications
(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: For the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: In the development of fluorinated drug candidates with improved metabolic stability and bioavailability.
Chemical Biology: For the synthesis of fluorinated biomolecules used in studying biological processes.
Mechanism of Action
The mechanism of action of (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds and halogenated hydrocarbons, with pathways involving nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without fluorine or iso-propyloxy substituents.
(3,5-Difluorophenyl)magnesium Bromide: Lacks the iso-propyloxy group.
(2-Iso-propyloxyphenyl)magnesium Bromide: Lacks the difluoro substituents.
Uniqueness
(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of both difluoro and iso-propyloxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications where these functional groups are desired.
Properties
Molecular Formula |
C9H9BrF2MgO |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
magnesium;2,4-difluoro-1-propan-2-yloxybenzene-6-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-4-3-7(10)5-8(9)11;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PZTHTJLLKFSNFP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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